molecular formula C14H17ClFN3 B1402618 3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride CAS No. 1361115-93-6

3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride

Cat. No.: B1402618
CAS No.: 1361115-93-6
M. Wt: 281.75 g/mol
InChI Key: UXOYRPSPKMTJIB-UHFFFAOYSA-N
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Description

3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-fluoroaniline with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or piperidine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a pyrazole ring with a piperidine moiety and a fluorine substituent makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3.ClH/c15-12-5-1-3-10(7-12)13-9-17-18-14(13)11-4-2-6-16-8-11;/h1,3,5,7,9,11,16H,2,4,6,8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOYRPSPKMTJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride
Reactant of Route 2
3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride
Reactant of Route 3
3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride
Reactant of Route 4
3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride
Reactant of Route 5
3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride
Reactant of Route 6
3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride

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